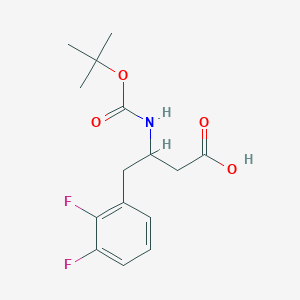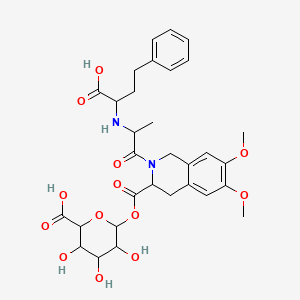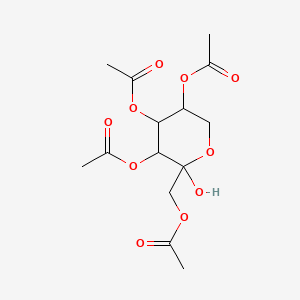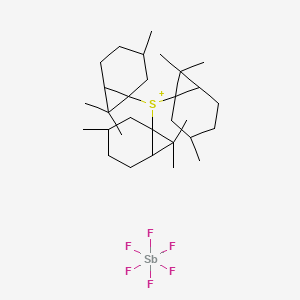
Triarylsulfonium hexafluoroantimonate salts mixed
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Triarylsulfonium hexafluoroantimonate salts mixed are photoinitiators used in cationic polymerization processes. These compounds are particularly effective in the ultraviolet range of 210−350 nm and are primarily used to initiate the polymerization of epoxy resins .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Triarylsulfonium hexafluoroantimonate salts are typically synthesized through the reaction of triarylsulfonium chloride with hexafluoroantimonic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
Ar3SCl+HSbF6→Ar3S+SbF6−
where Ar represents an aryl group. The reaction is usually conducted in an organic solvent such as dichloromethane at low temperatures to prevent decomposition .
Industrial Production Methods
In industrial settings, the production of triarylsulfonium hexafluoroantimonate salts involves large-scale reactors and precise control of reaction parameters. The process includes the purification of the final product through recrystallization or chromatography to achieve high purity levels required for commercial applications .
Análisis De Reacciones Químicas
Types of Reactions
Triarylsulfonium hexafluoroantimonate salts undergo various chemical reactions, including:
Cationic Polymerization: These salts are used as photoinitiators in the cationic polymerization of epoxy resins. .
Substitution Reactions: The aryl groups in triarylsulfonium salts can undergo electrophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
UV Light: Used to activate the photoinitiators in cationic polymerization.
Organic Solvents: Such as dichloromethane, used in the synthesis and purification processes
Major Products
Aplicaciones Científicas De Investigación
Triarylsulfonium hexafluoroantimonate salts have a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of triarylsulfonium hexafluoroantimonate salts involves the generation of strong acids upon exposure to UV light. The photoinitiators absorb UV light, leading to the cleavage of the sulfonium cation and the release of a proton. This proton initiates the cationic polymerization process by opening the epoxy ring and forming a reactive cationic species that propagates the polymerization .
Comparación Con Compuestos Similares
Similar Compounds
Triarylsulfonium hexafluorophosphate salts: Similar in structure and function, used as photoinitiators in cationic polymerization.
Diphenyliodonium hexafluoroantimonate: Another photoinitiator used in similar applications.
Uniqueness
Triarylsulfonium hexafluoroantimonate salts are unique due to their high efficiency in initiating cationic polymerization under UV light and their ability to produce high-purity polymer products. Their stability and effectiveness in a wide range of applications make them superior to other photoinitiators .
Propiedades
Fórmula molecular |
C30H51F6SSb |
|---|---|
Peso molecular |
679.5 g/mol |
Nombre IUPAC |
hexafluoroantimony(1-);tris(3,7,7-trimethyl-1-bicyclo[4.1.0]heptanyl)sulfanium |
InChI |
InChI=1S/C30H51S.6FH.Sb/c1-19-10-13-22-25(4,5)28(22,16-19)31(29-17-20(2)11-14-23(29)26(29,6)7)30-18-21(3)12-15-24(30)27(30,8)9;;;;;;;/h19-24H,10-18H2,1-9H3;6*1H;/q+1;;;;;;;+5/p-6 |
Clave InChI |
IAYXUSLCQRDSMB-UHFFFAOYSA-H |
SMILES canónico |
CC1CCC2C(C2(C1)[S+](C34CC(CCC3C4(C)C)C)C56CC(CCC5C6(C)C)C)(C)C.F[Sb-](F)(F)(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


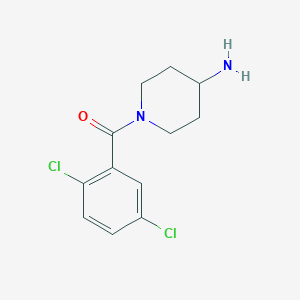
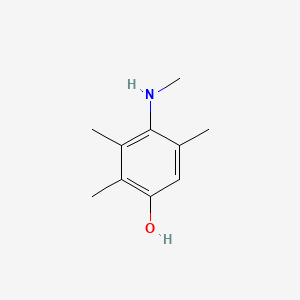
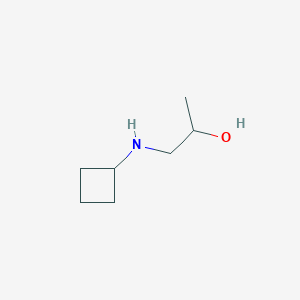
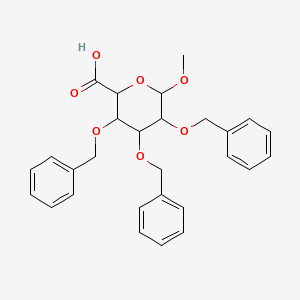
![2-{[(4-chlorophenyl)sulfonyl]amino}-3-(1H-imidazol-4-yl)propanoic acid](/img/structure/B15124304.png)
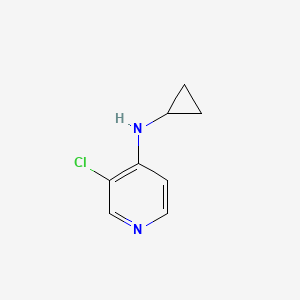
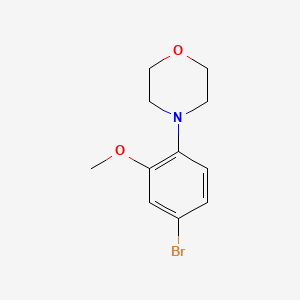
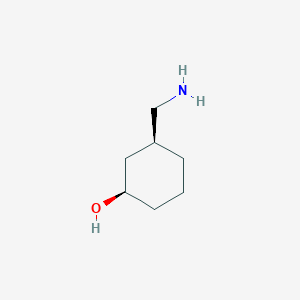
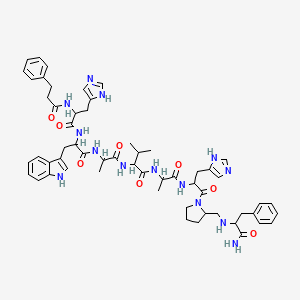
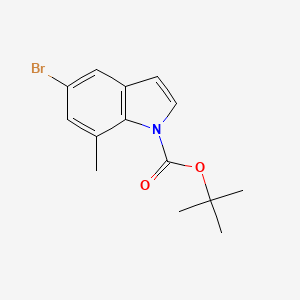
![potassium;(2Z)-1-(5-carboxypentyl)-2-[(E)-3-[1-(5-carboxypentyl)-3,3-dimethyl-5-sulfonatoindol-1-ium-2-yl]prop-2-enylidene]-3,3-dimethylindole-5-sulfonate](/img/structure/B15124338.png)
